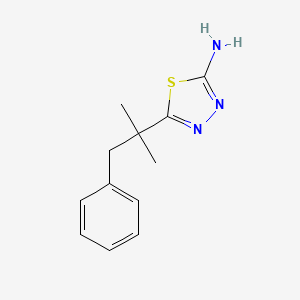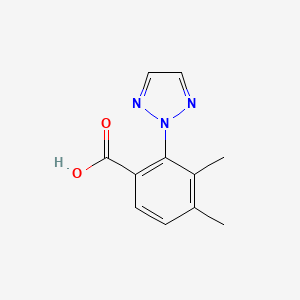![molecular formula C14H8Cl2N2O2S B13874231 5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
科学的研究の応用
5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features but different functional groups.
2-Chloro-4-nitrophenol: A simpler compound with a similar nitrophenyl group.
5-Chloro-4-methyl-2-nitroaniline: Another related compound with a nitro group and a chloro group on the benzene ring.
Uniqueness
5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole is unique due to its specific combination of chloro, nitrophenyl, and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H8Cl2N2O2S |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
5-chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-2-4-13-12(6-9)17-14(21-13)5-8-1-3-10(18(19)20)7-11(8)16/h1-4,6-7H,5H2 |
InChIキー |
UMFBTMMJCOMBPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC2=NC3=C(S2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)



